
Trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a colorless to yellow liquid that is slightly soluble in water and sensitive to moisture . This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate can be synthesized through the acylation reaction of trifluoroethanol with trifluoroacetic anhydride or trifluoromethanesulfonyl chloride . The reaction typically involves the following steps:
- In a 100 mL reaction flask, add triethylamine (5.54 mL, 39.7 mmol) and dichloromethane (40 mL).
- Cool the reaction mixture to -25°C and slowly add trifluoroacetic anhydride (12.5 g, 44.3 mmol).
- Continue the reaction at -25°C for 2 hours.
- Slowly add trifluoroethanol (2.71 g, 27.1 mmol) and allow the reaction to warm to room temperature while stirring overnight.
- Concentrate the reaction mixture under reduced pressure to obtain the crude product as a yellow oil (yield: 100%).
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve additional purification steps to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield trifluoroethylamine derivatives .
科学的研究の応用
Trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate has several applications in scientific research, including:
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
作用機序
The mechanism of action of trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoroethyl group can be transferred to nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: A closely related compound with similar chemical properties and applications.
Difluoromethyl triflate: Another fluorinated sulfonate ester with distinct reactivity and applications.
Trimethoxy (3,3,3-trifluoropropyl)silane: A fluorinated silane compound used in different chemical processes.
Uniqueness
Trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate is unique due to its high reactivity and ability to participate in a wide range of chemical reactions. Its trifluoroethyl group imparts distinct electronic properties, making it valuable in the synthesis of complex molecules and materials .
特性
CAS番号 |
2203-44-3 |
|---|---|
分子式 |
C3H2F6O3S |
分子量 |
232.10 g/mol |
IUPAC名 |
trifluoromethyl 2,2,2-trifluoroethanesulfonate |
InChI |
InChI=1S/C3H2F6O3S/c4-2(5,6)1-13(10,11)12-3(7,8)9/h1H2 |
InChIキー |
DVXSGFVIFLEBCD-UHFFFAOYSA-N |
正規SMILES |
C(C(F)(F)F)S(=O)(=O)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


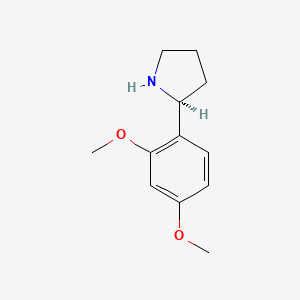
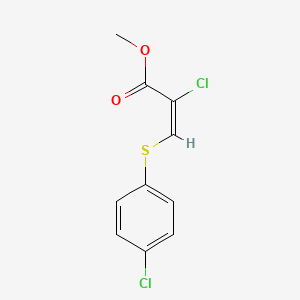

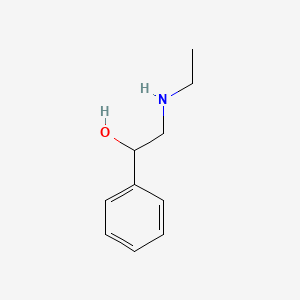
![1-Phosphabicyclo[2.2.2]octane](/img/structure/B14750799.png)
![[S(R)]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)-2,2-dimethylpropyl)-2-methyl-2-propanesulfinamide](/img/structure/B14750800.png)
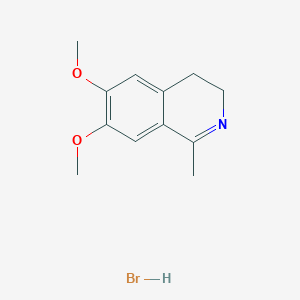

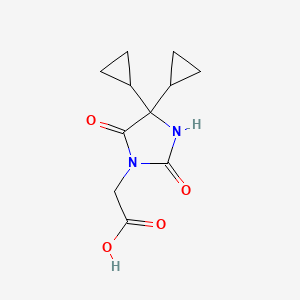
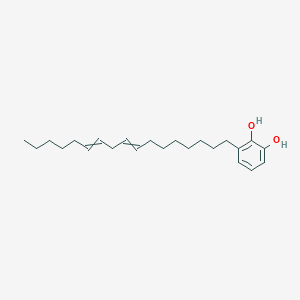

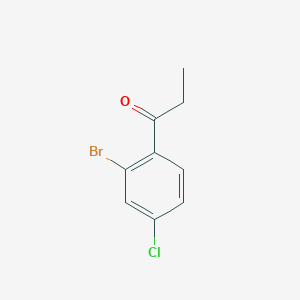
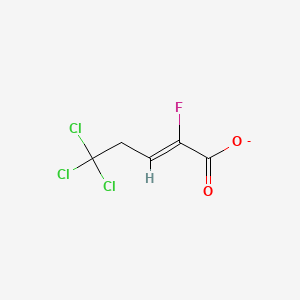
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
